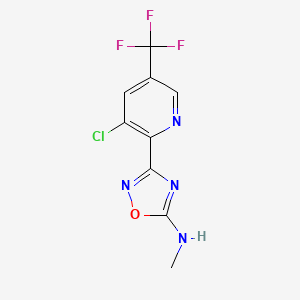![molecular formula C12H14ClF3N6O2 B12340665 (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Piperazine Derivative Formation: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyridine and piperazine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
化学反応の分析
Types of Reactions
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl substitutions.
N-methylpiperazine: Contains the piperazine ring with a methyl substitution.
Uniqueness
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is unique due to the combination of its structural elements. The presence of both the pyridine and piperazine rings, along with the specific substitutions, gives it distinct chemical and biological properties that are not found in simpler analogs.
This detailed article provides a comprehensive overview of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H14ClF3N6O2 |
|---|---|
分子量 |
366.73 g/mol |
IUPAC名 |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide |
InChI |
InChI=1S/C12H14ClF3N6O2/c1-17-11(19-22(23)24)21-4-2-20(3-5-21)10-9(13)6-8(7-18-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,19) |
InChIキー |
ULJWNRPILIIUJZ-UHFFFAOYSA-N |
異性体SMILES |
CN/C(=N\[N+](=O)[O-])/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
正規SMILES |
CNC(=N[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


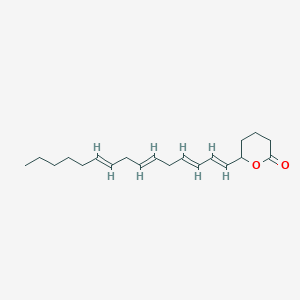

![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

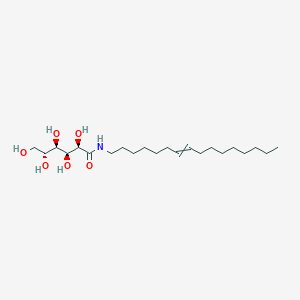

![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
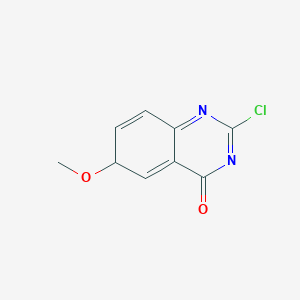

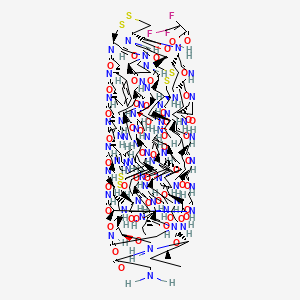
![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
